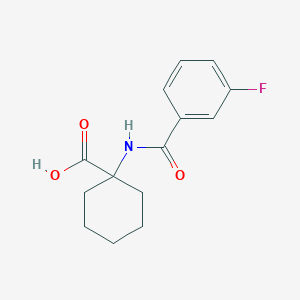
N,N-Dimethyl-1-piperidin-3-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-piperidin-3-ylmethanamine: is an organic compound with the molecular formula C8H18N2 . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a dimethylamino group attached to the methanamine moiety. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-Dimethyl-1-piperidin-3-ylmethanamine involves the reductive amination of 3-piperidone with formaldehyde and dimethylamine. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Mannich Reaction: Another synthetic route involves the Mannich reaction, where 3-piperidone reacts with formaldehyde and dimethylamine hydrochloride under acidic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-1-piperidin-3-ylmethanamine can undergo oxidation reactions, typically forming N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, alkoxides.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: N,N-Dimethyl-1-piperidin-3-ylmethanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists. It is also employed in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system. It is used in the synthesis of compounds with analgesic, anti-inflammatory, and antipsychotic properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-piperidin-3-ylmethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist at certain receptor sites, modulating their activity and influencing physiological responses. Additionally, it can inhibit or activate enzymes, affecting metabolic pathways and biochemical processes.
Comparison with Similar Compounds
N-Methyl-1-piperidin-3-ylmethanamine: This compound is structurally similar but contains only one methyl group attached to the nitrogen atom.
N,N-Diethyl-1-piperidin-3-ylmethanamine: This compound has two ethyl groups instead of methyl groups attached to the nitrogen atom.
1-Piperidin-3-ylmethanamine: This compound lacks the dimethylamino group and has only a primary amine attached to the piperidine ring.
Uniqueness: N,N-Dimethyl-1-piperidin-3-ylmethanamine is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications in various fields.
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVQVKFKBHWTAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009248 |
Source


|
| Record name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90203-05-7 |
Source


|
| Record name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
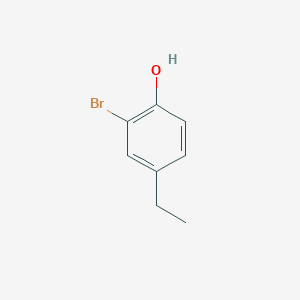
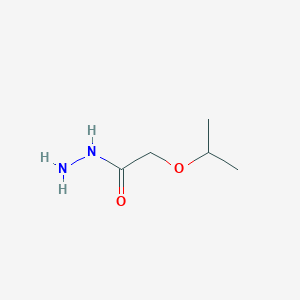
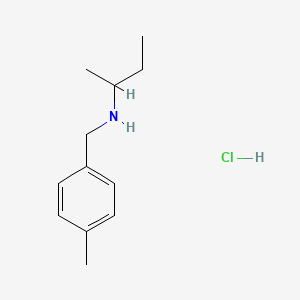
![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)
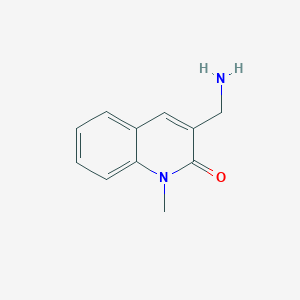
![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)
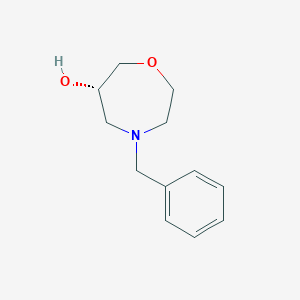
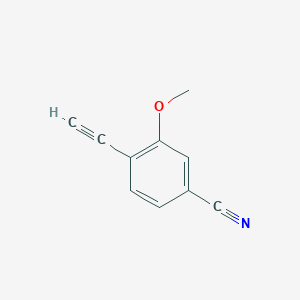
![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341096.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341097.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B1341098.png)
